N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Overview
Description
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the morpholine and sulfonyl groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylaniline with ethyl chloroacetate to form an intermediate ester. This ester is then reacted with thiosemicarbazide to form the thiadiazole ring. The resulting compound is further reacted with morpholine and sulfonyl chloride to introduce the morpholine and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- N-(2-bromophenyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide
- 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide .
Uniqueness
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine and sulfonyl groups, which enhance its solubility and biological activity. These structural features distinguish it from other thiadiazole derivatives and contribute to its potential therapeutic applications .
Biological Activity
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 561.70 g/mol. The structure includes a thiadiazole ring, which contributes to its biological activity due to its ability to interact with various biological targets.
Biological Activities
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Anticancer Activity :
Thiadiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiadiazole ring allows these compounds to cross cellular membranes and interact with key biological targets involved in cancer progression. Research indicates that compounds with this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers . -
Antimicrobial Activity :
This compound has shown promising results against a range of bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes . -
Anti-inflammatory Effects :
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases. -
Antiviral Properties :
Preliminary studies suggest that thiadiazole derivatives may have antiviral effects by interfering with viral replication processes . Further research is needed to elucidate the specific mechanisms involved.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications. Key observations include:
- Substitution Patterns : Variations in the substituents on the thiadiazole ring and the benzamide portion can enhance or diminish biological activity. For instance, modifications at the 5-position of the thiadiazole ring have been linked to increased anticancer potency .
- Lipophilicity : The lipophilic nature of certain substituents can improve membrane permeability and bioavailability, contributing to enhanced efficacy in vivo .
Case Studies
- Anticancer Study : A study evaluating the anticancer activity of several thiadiazole derivatives found that specific substitutions led to compounds with IC50 values comparable to established chemotherapeutics like Cisplatin .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S3/c1-15-4-3-5-19(16(15)2)24-20(29)14-34-23-27-26-22(35-23)25-21(30)17-6-8-18(9-7-17)36(31,32)28-10-12-33-13-11-28/h3-9H,10-14H2,1-2H3,(H,24,29)(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCYXSNBIHEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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